molecular formula C18H16FN3O5 B11013510 1-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11013510
M. Wt: 373.3 g/mol
InChI Key: CDAXJNZGDXIOSF-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-N-(2-METHOXY-4-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy-nitrophenyl group, and a pyrrolidinecarboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-N-(2-METHOXY-4-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the core pyrrolidine structure. This is followed by the introduction of the fluorophenyl and methoxy-nitrophenyl groups through various organic reactions such as nucleophilic substitution and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-N-(2-METHOXY-4-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-FLUOROPHENYL)-N-(2-METHOXY-4-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-N-(2-METHOXY-4-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-FLUOROPHENYL)-N-(2-METHOXY-4-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and core structure differentiates it from other similar compounds, making it a valuable subject for research and application.

Properties

Molecular Formula

C18H16FN3O5

Molecular Weight

373.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16FN3O5/c1-27-16-9-14(22(25)26)6-7-15(16)20-18(24)11-8-17(23)21(10-11)13-4-2-12(19)3-5-13/h2-7,9,11H,8,10H2,1H3,(H,20,24)

InChI Key

CDAXJNZGDXIOSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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